Compound Description: SR141716A, commonly known as rimonabant, is a potent and selective antagonist for the cannabinoid receptor type 1 (CB1). [] It has been extensively studied for its potential therapeutic applications in treating various conditions, including obesity, nicotine dependence, and memory disorders. [, ] SR141716A exhibits high affinity for the CB1 receptor, binding with a Ki of 1.8 ± 0.075 nM. [] It effectively antagonizes the effects of cannabinoid agonists in both in vitro and in vivo studies. [, , , , ] For example, it blocks the antinociceptive effects of WIN55,212-2, a synthetic cannabinoid agonist, in animal models of pain. []
Relevance: SR141716A is structurally related to 1-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide because both compounds share a 1,5-diarylpyrazole core structure. This core structure consists of a pyrazole ring substituted with two aryl groups at positions 1 and 5. [] Additionally, both compounds have a carboxamide group at position 3 of the pyrazole ring. [] These shared structural features likely contribute to their affinity for cannabinoid receptors.
Compound Description: AM251 is a selective cannabinoid CB1 receptor antagonist and inverse agonist. [, , , ] It is frequently used in research to investigate the role of CB1 receptors in various physiological processes, including synaptic plasticity, neurogenesis, pain perception, and hypothalamic-pituitary-adrenal axis regulation. [, , , , , ] AM251 exhibits high affinity for the CB1 receptor and effectively antagonizes the effects of cannabinoid agonists. [, , , ] For instance, it blocks the presynaptic inhibition of glutamate release induced by glucocorticoids in the hypothalamus, which is mediated by endocannabinoid signaling. []
Relevance: AM251 is structurally similar to 1-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide due to the presence of a common 1,5-diarylpyrazole core structure and a carboxamide group at position 3 of the pyrazole ring. [] The main difference lies in the substituents on the aryl rings and the nitrogen atom of the carboxamide group. These variations may contribute to differences in their binding affinities and pharmacological profiles.
Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. [, ] It displays nanomolar affinity for both rat brain and human CB1 receptors (Ki = 0.56 and 3.5 nM, respectively) while having low affinity for CB2 receptors (Ki = 400 nM). [, ] SR147778 effectively antagonizes the inhibitory effects of CP 55,940, a synthetic cannabinoid agonist, on mouse vas deferens contractions and forskolin-stimulated adenylyl cyclase activity in U373 MG cell lines. [, ]
Relevance: SR147778 shares a striking structural resemblance with 1-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide. Both compounds possess a central pyrazole ring with a carboxamide group at position 3 and a piperidinyl substituent on the nitrogen atom of the carboxamide. [, ] Additionally, both have two aryl groups at positions 1 and 5 of the pyrazole ring. This strong structural similarity points towards a likely common origin and shared potential for CB1 receptor activity.
Compound Description: 9n is a high-affinity CB1 receptor antagonist with a Ki of 15.7 nM. [] It was synthesized as part of a study aimed at developing improved radioligands for imaging brain CB1 receptors with positron emission tomography (PET). [] The 1-cyanocyclohexyl group was introduced to potentially enhance metabolic resistance and reduce lipophilicity compared to other pyrazole-based CB1 antagonists. []
Relevance: 9n belongs to the same 1,5-diarylpyrazole-3-carboxamide class as 1-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide. [] This shared chemical class underscores their structural relatedness and their potential for interacting with the CB1 receptor.
Compound Description: O-1302 is a pyrazole-based compound that exhibits high affinity for the CB1 receptor. [] It was synthesized based on the template of SR141716A and studied for its potential as a PET ligand for the cerebral CB1 receptor. [] Researchers explored the effects of methoxy and fluorine substitutions on the terminal carbon of its pentyl chain on CB1 receptor binding affinity. []
Relevance: O-1302, much like 1-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide, is a derivative of the 1,5-diarylpyrazole core template and possesses a piperidinyl carboxamide group at position 3 of the pyrazole ring. [] This structural similarity emphasizes their connection within the group of potent CB1 receptor ligands.
Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. [, ] It demonstrates a much higher affinity for the CB1 receptor (Ki = 350 ± 5 fM) compared with SR141716A (Ki = 1.8 ± 0.075 nM) and also exhibits higher affinity for the CB2 receptor. [, ] NESS 0327 effectively antagonizes WIN 55,212-2-stimulated [35S]GTPγS binding and its inhibitory effects on electrically evoked contractions in mouse isolated vas deferens preparations. [, ]
Relevance: Although NESS 0327 possesses a distinct ring structure from 1-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide, it shares a key pharmacophore element: the piperidinyl-3-carboxamide group attached to a bicyclic aromatic system. [, ] This shared feature, crucial for interaction with the CB1 receptor, establishes their structural relatedness in the context of cannabinoid research.
Compound Description: ENP11 is a synthetic analog of SR141716A. [] Studies have shown that ENP11 reduces food ingestion in rats and may play a role in regulating core temperature. [] This compound is being investigated as a potential CB1 receptor antagonist with fewer side effects compared to existing CB1 antagonists like SR141716A. []
Relevance: ENP11 and 1-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide share a common structural scaffold: the 1,5-diarylpyrazole-3-carboxamide framework. [] This core structure, along with the piperidinyl substituent on the carboxamide group, suggests that ENP11 might possess similar CB1 receptor binding properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.